molecular formula C10H10O4 B8134211 (R)-2-(Benzoyloxy)propanoic acid

(R)-2-(Benzoyloxy)propanoic acid

Cat. No. B8134211
M. Wt: 194.18 g/mol
InChI Key: GGHUPYLTAYIGHK-SSDOTTSWSA-N
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Description

(R)-2-(Benzoyloxy)propanoic acid is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Anti-Inflammatory and Antitumor Activities : Derivatives of 2-(3-benzoylphenyl) propanoic acid have demonstrated moderate anti-inflammatory and antitumor activities. In particular, the hydroxamic acid analogue shows more potent antitumor activity (Ahmed et al., 2012).

  • Facile Chiral Synthesis : A study presented an easy synthesis method for benzyl (R)-2-(acetylthio)propanoate, a sulfur-containing benzyl ester, showcasing its potential as a sulfur isoster of (R)-lactic acid and ester precursors (Sasaki et al., 2018).

  • Antibacterial Activity : Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have been found to exhibit excellent antibacterial properties against Gram-negative and Gram-positive bacteria, although they showed poor minimum inhibitory concentration (MIC) values for the fungus Candida albicans (Zhang et al., 2011).

  • Synthesis of Natural Product Derivatives : Research has been conducted on the practical synthesis of (R)-3-butene-1,2-diol derivatives from (R,R)-tartaric acid for the preparation of various compounds, including arachidonic acid metabolites and (R)-α-caprolactone (Rao et al., 1987).

  • Key Intermediate in Leukotriene Synthesis : Methyl 5S-(benzoyloxy)-6-oxohexanoate has been identified as a key intermediate in leukotriene synthesis, with a straightforward synthesis route from 2-cyclohexen-1-one (Hayes & Wallace, 1990).

  • Efficient Stereoselective Synthesis : Chiral dithiolane sulphoxides have been used for the efficient stereoselective synthesis of (R)-3-benzoyloxy-2-butanone, demonstrating a promising method for the synthesis of this compound (Barros et al., 1995).

  • Optically Active α-Nucleic Acid Base Substituted Propanoic Acids : A study successfully synthesized various optically active α-nucleic acid base substituted propanoic acids using the triphenyl phosphine-diethyl azodicarboxylate system (Overberger & Chang, 1989).

properties

IUPAC Name

(2R)-2-benzoyloxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(9(11)12)14-10(13)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHUPYLTAYIGHK-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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